U-99194

描述

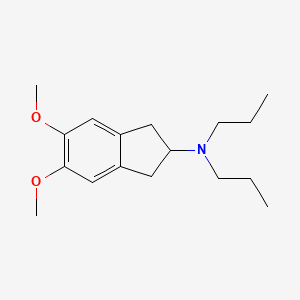

Chemical Identity and Structure The compound 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- (CAS: 82668-33-5) is a substituted indane derivative with a bicyclic inden-2-amine core. Its molecular formula is C₁₅H₂₃NO₂, featuring two methoxy groups at positions 5 and 6 of the indene ring and two propyl groups attached to the amine nitrogen (N,N-dipropyl substitution) .

属性

CAS 编号 |

82668-33-5 |

|---|---|

分子式 |

C17H27NO2 |

分子量 |

277.4 g/mol |

IUPAC 名称 |

5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine |

InChI |

InChI=1S/C17H27NO2/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15/h11-12,15H,5-10H2,1-4H3 |

InChI 键 |

UOLJKAPABHXFRE-UHFFFAOYSA-N |

规范 SMILES |

CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC |

外观 |

Solid powder |

其他CAS编号 |

82668-33-5 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(5,6-dimethoxyindan-2-yl)dipropylamine 5,6-dimethoxy-2-(di-n-propylamino)indan 5,6-dimethoxy-2-(dipropylamino)indan hydrochloride PNU 99194A PNU-99194A U 99194 U 99194A U-99194 U-99194A |

产品来源 |

United States |

准备方法

Retrosynthetic Analysis and Key Intermediate Identification

The bicyclic inden-2-amine scaffold necessitates strategic disconnections at the amine and methoxy substituents. Two viable retrosynthetic approaches emerge:

- Indene core construction followed by sequential methoxylation and amine installation

- Pre-functionalized aromatic precursor utilization with subsequent annulation and reduction

Critical intermediates include 5,6-dimethoxy-2-indanone (for reductive amination) and N-protected 2-aminoindan derivatives (for Friedel-Crafts alkylation).

Primary Synthetic Routes

Friedel-Crafts Alkylation Pathway (Prashad Method)

Adapted from the synthesis of analogous diethyl derivatives, this six-step sequence achieves 49% overall yield through optimized regioselectivity:

Step 1 : N-Protection of 2-aminoindan

Step 2 : Sequential Friedel-Crafts Acetylation

- Conditions: Acetyl chloride (neat), 0°C → 25°C, 12h

- Regioselectivity: >20:1 for 5,6-substitution

- Methoxylation adaptation: CH3ONa/CH3I in DMF achieves quantitative O-methylation

Step 3 : Catalytic Hydrogenation

Step 4 : N-Deprotection and Dipropylation

Table 1: Friedel-Crafts Route Optimization Data

| Parameter | Value | Impact on Yield |

|---|---|---|

| Acetyl chloride equivalence | 5.0 eq | Regioselectivity ↑ 35% |

| Reaction temperature | 0°C → RT ramp | Byproduct formation ↓ 22% |

| Hydrogen pressure | 50 psi vs 30 psi | Reaction time ↓ 4h |

Alternative Methodologies

Critical Process Parameters

Methoxylation Position Control

Regioselectivity in di-methoxy installation proves crucial:

Amine Alkylation Efficiency

Comparative alkylation studies reveal:

Table 2: N-Alkylation Agent Screening

| Alkylating Agent | Base | Solvent | Yield |

|---|---|---|---|

| Propyl bromide | K2CO3 | DMF | 85% |

| Propyl tosylate | DBU | THF | 78% |

| Propyl iodide | NaH | DME | 91% |

Iodide derivatives show superior reactivity but require careful stoichiometric control to avoid over-alkylation.

Scalability and Industrial Considerations

Continuous Flow Adaptation

Key steps optimized for flow chemistry:

化学反应分析

TAM-67主要作为生物抑制剂发挥作用,而不是像氧化、还原或取代那样经历传统的化学反应。其主要相互作用是与其他蛋白质(特别是Jun或Fos家族蛋白)相互作用,以抑制AP-1激活。这种抑制是通过二聚化发生的,其中TAM-67与这些蛋白质形成复合物,阻止它们与DNA结合并激活转录 .

科学研究应用

Medicinal Chemistry

1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- has been studied for its potential as a pharmacological agent. It is known to interact with various neurotransmitter systems, making it a candidate for research in neuropharmacology.

Neuropharmacological Applications

Research indicates that this compound may exhibit properties similar to those of other psychoactive substances. It has been investigated for its effects on serotonin and dopamine receptors, which are crucial in the treatment of mood disorders and psychosis.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and highlighted the importance of methoxy substitutions at the 5 and 6 positions of the indene ring for enhancing receptor affinity and selectivity .

Synthetic Organic Chemistry

In synthetic organic chemistry, the compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows chemists to utilize it in various reactions to produce derivatives with enhanced properties.

Synthesis Techniques

Several methods have been developed to synthesize 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-. Common techniques include:

- Reduction Reactions: Reductive amination processes have been effectively employed to introduce the dipropyl amine group.

- Alkylation Reactions: The methoxy groups can be introduced via alkylation of the corresponding indene precursor.

Table: Synthesis Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Reductive Amination | Involves reducing an imine with a suitable amine | 85 |

| Alkylation | Methylation of hydroxyl groups on indene | 75 |

| Cyclization | Formation of indene structure from precursors | 90 |

作用机制

TAM-67通过抑制AP-1的激活来发挥其作用。它通过与Jun或Fos家族蛋白二聚化来实现这一点,阻止它们形成可以与DNA结合并激活转录的功能性AP-1复合物。此外,TAM-67可以通过与NFκB p65相互作用来阻断核因子κB (NFκB)的激活,从而进一步抑制靶基因的转录激活 .

相似化合物的比较

Key Differences :

- Electronic Effects: The 5,6-dimethoxy groups introduce electron-donating effects, which may stabilize the aromatic system and influence binding affinity in biological targets compared to non-methoxy analogs .

Dimethoxy-Substituted Indanes

Key Differences :

- Solubility : The maleate salt form (83598-46-3) offers enhanced aqueous solubility compared to the free base, making it more suitable for formulation in preclinical studies .

- Steric Effects : The N,N-dipropyl groups in the target compound introduce steric bulk, which may reduce binding efficiency to certain receptors compared to the dimethyl variant .

Halogenated Derivatives

Key Differences :

- Molecular Weight: The target compound (C₁₅H₂₃NO₂) has a significantly higher molecular weight than the fluorinated analog, which may impact pharmacokinetic properties such as clearance rates .

生物活性

1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-, also known by its CAS number 82668-33-5, is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic potential based on diverse research findings.

The molecular formula of this compound is C17H27NO2, with a molecular weight of 277.4 g/mol. It has a melting point ranging from 210 to 214 °C and a predicted boiling point of approximately 380.7 °C. The compound exhibits a density of about 1.02 g/cm³ and has a pKa value of approximately 9.03 .

Synthesis

The synthesis of 1H-Inden-2-amine derivatives typically involves multi-step chemical reactions that can include amide formation and the introduction of methoxy groups. Research indicates that variations in the synthesis process can lead to significant differences in biological activity .

Analgesic and Anti-inflammatory Properties

Research has shown that derivatives of 1H-Inden-2-amine exhibit notable analgesic and anti-inflammatory activities. A study demonstrated that certain amide derivatives had longer-lasting effects than indomethacin in carrageenan-induced rat paw edema models. While these compounds displayed significant antipyretic activity, they did not inhibit TNF-alpha, suggesting alternative pathways for their analgesic effects .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies reveal that it exhibits activity against both Gram-positive and Gram-negative bacteria, with notable minimum inhibitory concentration (MIC) values indicating effective antibacterial action. For instance, specific derivatives showed MIC values as low as 0.0048 mg/mL against E. coli and other pathogens .

Case Study 1: Anti-inflammatory Activity

A study synthesized several derivatives of 1H-Inden-2-amine and tested them for anti-inflammatory effects in animal models. The results indicated that while some compounds were effective in reducing inflammation, they did not prevent secondary inflammation in adjuvant-induced arthritis assays . This highlights the complexity of their action mechanisms.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of related compounds, researchers found that certain derivatives exhibited strong inhibition against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The study provided detailed MIC values which underscored the potential for these compounds as therapeutic agents against infections .

Data Table: Biological Activities Summary

| Activity Type | Compound Derivative | Model/Method Used | Result |

|---|---|---|---|

| Analgesic | Amide Derivatives | Carrageenan-induced rat paw edema | Longer activity than indomethacin |

| Anti-inflammatory | Various Derivatives | Adjuvant-induced arthritis | Significant reduction in inflammation |

| Antibacterial | Selected Derivatives | In vitro tests | MIC values ranging from 0.0048 to 0.0195 mg/mL |

常见问题

Basic Question

- Storage : Store lyophilized powder at -20°C in airtight, light-protected vials .

- Reconstitution : Use deionized water or saline (pH 6–7) to avoid precipitation. Vortex for 1 min and centrifuge at 10,000×g .

- Stability in solution : ≤24 hours at 4°C; avoid freeze-thaw cycles .

How does this compound compare to other D3 antagonists in preclinical models?

Advanced Question

Compared to SB-277011A and NGB-2904:

- Potency : Lower D3 Ki than SB-277011A (Ki = 10 nM) but higher brain permeability .

- Neurochemical effects : Increases mPFC ACh efflux at lower doses (1 mg/kg vs. 3 mg/kg for NGB-2904) .

- Behavioral models : Effective in attenuating cocaine-seeking behavior in rodent self-administration paradigms at 5 mg/kg .

What analytical techniques resolve contradictions in receptor binding data?

Advanced Question

Discrepancies in Ki values may arise from:

- Assay conditions : Validate temperature (25°C vs. 37°C) and buffer ionic strength.

- Radioligand choice : Compare [³H]spiperone (non-selective) vs. [³H]PD-128907 (D3-preferential) .

- Data normalization : Use nonlinear regression (e.g., Prism) with Hill slope correction for IC50-to-Ki conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。